N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide is a complex organic compound featuring a quinoline ring system, a benzenesulfonyl group, and a butoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide involves a multi-step process. Here is a general outline of the synthetic route:
Formation of the Quinoline Ring: : The quinoline ring can be synthesized through the Pfitzinger reaction, involving the reaction of an isatin with a ketone under basic conditions.
Introduction of the Benzenesulfonyl Group: : The quinoline intermediate undergoes sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Butoxybenzamide Formation: : The final step involves coupling the benzenesulfonyl quinoline intermediate with 4-butoxybenzoyl chloride, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the preparation of this compound might employ optimized reaction conditions, such as using continuous flow reactors for better control of reaction parameters, and large-scale purification techniques, including crystallization and chromatography, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at specific functional groups like the butoxy side chain or the quinoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can target the quinoline ring or the amide group, employing reducing agents like lithium aluminium hydride (LAH) or hydrogen gas over a palladium catalyst.
Substitution: : Substitution reactions may occur at the aromatic rings, facilitated by electrophiles or nucleophiles under the right conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Electrophilic aromatic substitution using reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products depend on the reaction type. Oxidation may lead to quinoline N-oxide derivatives, reduction may yield tetrahydroquinoline derivatives, and substitution may result in halogenated or nitrated products.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide is used as an intermediate in the synthesis of more complex molecules, especially in the development of quinoline-based materials and drugs.
Biology
Biologically, this compound shows potential as a bioactive molecule, exhibiting properties that make it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, research indicates that derivatives of this compound could serve as anti-inflammatory or anticancer agents due to their interaction with cellular targets involved in these diseases.
Industry
Industrially, the compound can be utilized in the development of specialty chemicals, including dyes, pigments, and other materials that benefit from the structural properties of quinoline derivatives.
Mechanism of Action
The mechanism of action for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity, thereby influencing biochemical pathways. The precise mechanism would depend on the context of its application, such as its use as a pharmacological agent.
Comparison with Similar Compounds
Unique Features
Compared to other quinoline derivatives, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide stands out due to the presence of both a benzenesulfonyl group and a butoxybenzamide moiety, providing distinct chemical reactivity and biological activity.
Similar Compounds
Quinoline-based Pharmaceuticals: : Compounds like chloroquine and hydroxychloroquine share the quinoline core but differ significantly in their side chains and applications.
Benzenesulfonyl Derivatives: : Compounds such as benzenesulfonylurea herbicides (e.g., sulfometuron-methyl) also contain the benzenesulfonyl group but are structurally and functionally different.
By highlighting its unique structural features and diverse applications, this compound proves to be a compound of significant interest in various scientific fields
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-2-3-18-32-23-14-11-20(12-15-23)26(29)27-22-13-16-25-21(19-22)8-7-17-28(25)33(30,31)24-9-5-4-6-10-24/h4-6,9-16,19H,2-3,7-8,17-18H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEXKVQAUJYTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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